molecular formula C14H17F2NO4 B6185051 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid CAS No. 2349980-60-3

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid

Cat. No.: B6185051
CAS No.: 2349980-60-3
M. Wt: 301.29 g/mol
InChI Key: MRQJRQRMAWZNTO-JTQLQIEISA-N
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Description

This compound is a Boc-protected amino acid featuring a chiral (2S)-configuration, a 3,3-difluoro-substituted carbon, and a phenyl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling its use in peptide synthesis and drug discovery.

Properties

CAS No.

2349980-60-3

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

(2S)-3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)14(15,16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1

InChI Key

MRQJRQRMAWZNTO-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C1=CC=CC=C1)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C1=CC=CC=C1)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and difluoromethylated reagents.

    Formation of the Intermediate: The phenylacetic acid is first converted into an intermediate compound through a series of reactions, including halogenation and nucleophilic substitution.

    Introduction of the Boc Group: The intermediate is then reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to introduce the Boc protecting group.

    Final Steps: The final product is obtained by coupling the Boc-protected intermediate with the difluoromethylated reagent under specific conditions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it into a difluoromethylene or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce difluoromethylene compounds. Substitution reactions can result in a variety of amino or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block in the synthesis of biologically active molecules. Its structural characteristics allow for modifications that can enhance pharmacological properties. The incorporation of difluorophenyl groups is known to increase metabolic stability and lipophilicity, which are desirable traits in drug candidates.

Case Study: Synthesis of Peptide Derivatives

Research has demonstrated that derivatives of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid can be utilized in the synthesis of peptide analogs that exhibit improved binding affinities for target proteins involved in various diseases. For example, modifications to the amino acid sequence using this compound have led to peptides with enhanced antitumor activity.

Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. Its ability to mimic natural substrates makes it a candidate for inhibiting enzymes involved in metabolic pathways.

Case Study: Inhibition of Proteases

In studies focused on protease inhibition, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid was shown to effectively inhibit specific proteases that play critical roles in cancer progression. The mechanism of action involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.

Molecular Interaction Studies

Understanding the molecular interactions of this compound can provide insights into its biological activity. Techniques such as molecular dynamics simulations and surface plasmon resonance assays have been employed to study its binding properties.

Case Study: Interaction with G-Protein-Coupled Receptors (GPCRs)

Recent research has explored the interaction between (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid and various GPCRs. The findings suggest that this compound can serve as a ligand for certain receptors, potentially leading to the development of new therapeutic agents targeting neurological disorders.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding interactions through hydrogen bonding and hydrophobic effects, while the Boc-protected amino group can be selectively deprotected to reveal a reactive amine that can form covalent bonds with target proteins.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities with analogs:

Compound Name Substituents Molecular Formula CAS Number Key Features Reference
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid 3,3-difluoro, phenyl C₁₄H₁₆F₂NO₄ Not available Dual fluorine atoms at C3; chiral S-configuration
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid 4-fluoro, phenyl C₁₄H₁₇FNO₄ Not available Single fluorine on phenyl para position
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid 3-CF₃, phenyl C₁₅H₁₈F₃NO₄ 500770-78-5 Strong electron-withdrawing CF₃ group
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid 3-fluoro, hydroxy, phenyl C₉H₁₀FNO₃ 1217649-15-4 Hydroxyl at C2; dual chiral centers (S,S)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxypyridin-3-yl)propanoic acid 4-methoxy, pyridin-3-yl C₁₄H₂₀N₂O₅ 2350395-56-9 Heteroaromatic pyridine ring; methoxy group

Biological Activity

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid, commonly referred to as Boc-Difluoro-Phe, is a synthetic amino acid derivative with notable structural characteristics. This compound is part of a broader class of amino acids that exhibit significant biological activities, particularly in the context of drug development and therapeutic applications. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.

Structural Overview

The molecular formula of Boc-Difluoro-Phe is C14H17F2NO4C_{14}H_{17}F_{2}NO_{4}, with a molecular weight of approximately 301.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions during chemical transformations.

Structural Features:

FeatureDescription
Molecular FormulaC14H17F2NO4C_{14}H_{17}F_{2}NO_{4}
Molecular Weight301.29 g/mol
SMILESCC(C)(C)OC(=O)NC@@HC(C1=CC=CC=C1)(F)F
InChI KeyMRQJRQRMAWZNTO-JTQLQIEISA-N

Boc-Difluoro-Phe's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes involved in amino acid metabolism and pathways related to cancer metabolism. It has been shown to inhibit branched-chain amino acid transaminases (BCATs), which are critical in the catabolism of branched-chain amino acids (BCAAs). This inhibition can lead to altered metabolic pathways in cancer cells, making it a candidate for further investigation as an anti-cancer agent .

Case Studies and Research Findings

  • Inhibition of BCATs :
    • A study demonstrated that compounds similar to Boc-Difluoro-Phe can inhibit BCAT1 and BCAT2 enzymes, which play a significant role in the metabolism of leucine, isoleucine, and valine. The inhibition of these enzymes can disrupt cancer cell metabolism, leading to reduced proliferation .
  • Anticancer Potential :
    • Research indicates that Boc-Difluoro-Phe may exhibit cytotoxic effects on certain cancer cell lines by modulating metabolic pathways. In vitro studies have shown that compounds targeting BCATs can reduce cell viability in cancer models .
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic studies suggest that Boc-Difluoro-Phe has favorable absorption characteristics, potentially allowing for effective oral bioavailability. Further studies are needed to fully characterize its pharmacokinetic profile .

Inhibition Potency Against BCATs

CompoundTarget EnzymeIC50 (nM)
Boc-Difluoro-PheBCAT11500
Boc-Difluoro-PheBCAT28300

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+302.11986167.7
[M+Na]+324.10180173.1
[M-H]-300.10530162.9

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